[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid
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Overview
Description
[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid: is a heterocyclic compound that features a tetrazole ring attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methylphenylhydrazine with sodium azide in the presence of an acid catalyst to form the tetrazole ring. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogenated reagents, often under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the tetrazole ring.
Reduction: Reduced forms of the tetrazole ring.
Substitution: Substituted tetrazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid is used as a building block for the synthesis of more complex molecules. It is also studied for its potential as a ligand in coordination chemistry.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In industry, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group of amino acids, allowing it to bind to enzyme active sites and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
[5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetic acid: Similar structure but with a chlorine substituent instead of a methyl group.
[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness: The presence of the 4-methylphenyl group in [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid imparts unique steric and electronic properties, influencing its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
2-[5-(4-methylphenyl)tetrazol-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-7-2-4-8(5-3-7)10-11-13-14(12-10)6-9(15)16/h2-5H,6H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJSWVLDHWIJDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901002929 |
Source
|
Record name | [5-(4-Methylphenyl)-2H-tetrazol-2-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901002929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82822-12-6 |
Source
|
Record name | [5-(4-Methylphenyl)-2H-tetrazol-2-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901002929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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